1,1-Di-(4-methoxyphenyl)-1-[4-(1H,1H,2H,2H-perfluorodecyl)phenyl]methyl chloride
Overview
Description
1,1-Di-(4-methoxyphenyl)-1-[4-(1H,1H,2H,2H-perfluorodecyl)phenyl]methyl chloride is a synthetic organic compound characterized by its unique structure, which includes methoxyphenyl groups and a perfluorodecyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Di-(4-methoxyphenyl)-1-[4-(1H,1H,2H,2H-perfluorodecyl)phenyl]methyl chloride typically involves multiple steps:
Formation of the Methoxyphenyl Groups: This can be achieved through the reaction of anisole with appropriate reagents to introduce the methoxy groups.
Introduction of the Perfluorodecyl Chain: The perfluorodecyl chain can be attached to the phenyl ring through a Friedel-Crafts alkylation reaction.
Final Assembly: The final step involves the coupling of the methoxyphenyl groups and the perfluorodecyl-substituted phenyl group to form the desired compound, often using a chlorinating agent to introduce the chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,1-Di-(4-methoxyphenyl)-1-[4-(1H,1H,2H,2H-perfluorodecyl)phenyl]methyl chloride can undergo various chemical reactions:
Substitution Reactions: The chloride group can be substituted by other nucleophiles.
Oxidation and Reduction: The methoxy groups and the aromatic rings can participate in oxidation and reduction reactions.
Coupling Reactions: The compound can be used in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while oxidation could lead to the formation of quinones or other oxidized products.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Materials Science: The perfluorodecyl chain imparts unique properties such as hydrophobicity and chemical resistance, making it useful in the development of advanced materials.
Biology and Medicine:
Mechanism of Action
The mechanism of action of 1,1-Di-(4-methoxyphenyl)-1-[4-(1H,1H,2H,2H-perfluorodecyl)phenyl]methyl chloride would depend on its specific application. In general, the compound’s effects are likely mediated through interactions with molecular targets such as enzymes, receptors, or cell membranes. The perfluorodecyl chain could facilitate interactions with lipid membranes, while the methoxyphenyl groups might interact with specific proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
1,1-Di-(4-methoxyphenyl)-1-[4-(1H,1H,2H,2H-perfluorooctyl)phenyl]methyl chloride: Similar structure but with a shorter perfluorinated chain.
1,1-Di-(4-methoxyphenyl)-1-[4-(1H,1H,2H,2H-perfluorododecyl)phenyl]methyl chloride: Similar structure but with a longer perfluorinated chain.
Uniqueness
The uniqueness of 1,1-Di-(4-methoxyphenyl)-1-[4-(1H,1H,2H,2H-perfluorodecyl)phenyl]methyl chloride lies in its specific combination of methoxyphenyl groups and a perfluorodecyl chain, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring hydrophobicity, chemical resistance, and specific interactions with biological molecules.
Properties
IUPAC Name |
1-[chloro-bis(4-methoxyphenyl)methyl]-4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H22ClF17O2/c1-50-21-11-7-19(8-12-21)24(32,20-9-13-22(51-2)14-10-20)18-5-3-17(4-6-18)15-16-23(33,34)25(35,36)26(37,38)27(39,40)28(41,42)29(43,44)30(45,46)31(47,48)49/h3-14H,15-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTTZNJBGFBIDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C3=CC=C(C=C3)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H22ClF17O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00468500 | |
Record name | 1,1-Di-(4-methoxyphenyl)-1-[4-(1H,1H,2H,2H-perfluorodecyl)phenyl]methyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00468500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
784.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
865758-36-7 | |
Record name | 1,1-Di-(4-methoxyphenyl)-1-[4-(1H,1H,2H,2H-perfluorodecyl)phenyl]methyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00468500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzene, 1-[chlorobis(4-methoxyphenyl)methyl]-4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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